Cas no 1806979-04-3 (2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid)

2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structural features—including a chloromethyl group, difluoromethyl substitution, and a carboxylic acid moiety—make it a valuable building block for designing bioactive compounds. The presence of both hydroxyl and carboxylic acid functionalities enhances its reactivity, enabling diverse derivatization pathways. The difluoromethyl group contributes to metabolic stability and bioavailability in target molecules. This compound is particularly useful in the development of enzyme inhibitors and receptor modulators due to its ability to engage in hydrogen bonding and electrophilic interactions. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications.
2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid structure
1806979-04-3 structure
Product name:2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid
CAS No:1806979-04-3
MF:C8H6ClF2NO3
Molecular Weight:237.587948322296
CID:4804937

2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid
    • インチ: 1S/C8H6ClF2NO3/c9-2-5-6(13)3(7(10)11)1-4(12-5)8(14)15/h1,7,13H,2H2,(H,14,15)
    • InChIKey: RTTOTGIFSUPVDH-UHFFFAOYSA-N
    • SMILES: ClCC1C(=C(C(F)F)C=C(C(=O)O)N=1)O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 242
  • トポロジー分子極性表面積: 70.4
  • XLogP3: 1.4

2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029026239-500mg
2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid
1806979-04-3 95%
500mg
$1,685.00 2022-03-31
Alichem
A029026239-250mg
2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid
1806979-04-3 95%
250mg
$940.80 2022-03-31
Alichem
A029026239-1g
2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid
1806979-04-3 95%
1g
$2,981.85 2022-03-31

2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid 関連文献

2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acidに関する追加情報

Professional Introduction to 2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic Acid (CAS No. 1806979-04-3)

2-(Chloromethyl)-4-()-3-hydroxypyridine-6-carboxylic acid (CAS No. 1806979-04-3) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound, characterized by its unique structural features, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its molecular architecture, featuring both chloromethyl and difluoromethyl substituents, makes it a versatile building block for medicinal chemists aiming to develop novel therapeutic agents.

The significance of this compound in modern drug discovery cannot be overstated. The chloromethyl group provides a reactive site for further functionalization, enabling the attachment of diverse pharmacophores. Meanwhile, the presence of the difluoromethyl group enhances the metabolic stability and lipophilicity of resulting molecules, which are critical factors in determining their pharmacokinetic profiles. These attributes have made 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid a valuable asset in the design of small-molecule drugs targeting various diseases.

In recent years, there has been a surge in research focused on developing inhibitors of kinases and other enzyme targets that play pivotal roles in cancer and inflammatory diseases. The pyridine core of this compound is particularly relevant in this context, as pyridine derivatives have been extensively explored for their ability to modulate enzyme activity. For instance, studies have demonstrated that pyridine-based compounds can interact with the ATP-binding pockets of kinases, thereby inhibiting their catalytic activity. The introduction of electron-withdrawing groups such as the carboxylic acid moiety further enhances the binding affinity and selectivity of these inhibitors.

The difluoromethyl group is another key feature that contributes to the pharmacological properties of 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid. This substituent has been shown to improve the bioavailability and resistance to metabolic degradation of drug candidates. In particular, its ability to enhance lipophilicity while maintaining solubility makes it an attractive choice for oral administration. Several recent publications highlight the use of difluoromethylation strategies in optimizing drug-like properties, underscoring the importance of this moiety in modern medicinal chemistry.

The synthesis of 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid involves multi-step organic transformations that require precise control over reaction conditions. The chloromethylation step, for example, must be carefully monitored to prevent over-reaction or side product formation. Similarly, the introduction of the difluoromethyl group typically requires specialized reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have recently enabled more efficient and scalable production processes for such complex molecules, making them more accessible for industrial applications.

The potential applications of this compound extend beyond oncology and inflammation research. Emerging evidence suggests its utility in developing treatments for neurological disorders, where kinase inhibition and modulation of neurotransmitter pathways are key therapeutic strategies. Additionally, its structural flexibility allows for modifications that could lead to novel antimicrobial agents, addressing the growing threat of antibiotic-resistant bacteria. Such broad applicability underscores the importance of continued research into derivatives and analogs of 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid.

In conclusion, 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid (CAS No. 1806979-04-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile reactivity. Its role as an intermediate in drug synthesis has opened up new avenues for developing treatments across multiple therapeutic areas. As research progresses, it is likely that this compound will continue to play a pivotal role in shaping the future of medicinal chemistry and drug development.

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